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molecular formula C11H16N2O3S B2513901 Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate CAS No. 58350-48-4

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate

Cat. No. B2513901
M. Wt: 256.32
InChI Key: PEMSACPPFJSKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796271B2

Procedure details

In a 100 mL round bottomed flask, to a solution of butanoic acid, 2-chloro-3-oxo-, ethyl ester (11.2 g, 68.4 mmol) in isopropyl alcohol (250 mL, 3300 mmol) was added morpholine-4-carbothioicacidamide (10.0 g, 68.4 mmol). The mixture was stirred at reflux for 1 hour, and then stirred at room temperature for 3 days. Volatiles were removed in vacuo, and the resulting residue was dissolved in ethyl acetate and diluted with saturated, aqueous sodium bicarbonate. The mixture was transferred to a separatory funnel, the layers were separated, and the organic layer dried with Na2SO4, filtered and concentrated in vacuo. The crude product was dissolved in DCM, adsorbed onto silica gel, and purified via column chromatography (120 g Isco column, gradient elution, 0-100% EtOAc/hexanes) to afford ethyl 4-methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate (14.51 g, yield for 2 steps, 82%). LC/MS: (FA) ES+ 257, 259; 1H NMR (400 MHz, CDCl3) δ 4.26 (dd, J=7.1, 7.1, 2H), 3.87-3.67 (m, 4H), 3.59-3.42 (m, 4H), 2.55 (s, 3H), 1.33 (dd, J=7.1, 7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH2:2][CH2:3][CH3:4].[CH:7](O)(C)[CH3:8].[N:11]1([C:17](=[S:19])[NH2:18])[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>>[CH3:4][C:3]1[N:18]=[C:17]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[S:19][C:2]=1[C:1]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Name
ethyl ester
Quantity
11.2 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
10 g
Type
reactant
Smiles
N1(CCOCC1)C(N)=S

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
diluted with saturated, aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (120 g Isco column, gradient elution, 0-100% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)OCC)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.51 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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